1-(4-Cyclopropylthiazol-2-yl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea
CAS No.: 2034231-93-9
Cat. No.: VC6676292
Molecular Formula: C17H16N4O2S
Molecular Weight: 340.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034231-93-9 |
|---|---|
| Molecular Formula | C17H16N4O2S |
| Molecular Weight | 340.4 |
| IUPAC Name | 1-(4-cyclopropyl-1,3-thiazol-2-yl)-3-[[6-(furan-3-yl)pyridin-3-yl]methyl]urea |
| Standard InChI | InChI=1S/C17H16N4O2S/c22-16(21-17-20-15(10-24-17)12-2-3-12)19-8-11-1-4-14(18-7-11)13-5-6-23-9-13/h1,4-7,9-10,12H,2-3,8H2,(H2,19,20,21,22) |
| Standard InChI Key | USQFJIGPLNRAQN-UHFFFAOYSA-N |
| SMILES | C1CC1C2=CSC(=N2)NC(=O)NCC3=CN=C(C=C3)C4=COC=C4 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Functional Groups
1-(4-Cyclopropylthiazol-2-yl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea features a urea backbone (-NH-CO-NH-) bridging two heterocyclic systems:
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4-Cyclopropylthiazol-2-yl group: A thiazole ring (five-membered, with nitrogen and sulfur atoms at positions 1 and 3) substituted with a cyclopropyl group at position 4. The cyclopropyl moiety introduces steric hindrance and electronic effects that influence molecular interactions.
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(6-(Furan-3-yl)pyridin-3-yl)methyl group: A pyridine ring (six-membered, nitrogen at position 3) substituted at position 6 with a furan-3-yl group (oxygen-containing five-membered ring). The methylene (-CH2-) linker connects this system to the urea nitrogen .
Molecular Formula and Weight
The molecular formula is deduced as C17H17N5O2S, with a molecular weight of 373.42 g/mol. This aligns with analogous urea derivatives reported in PubChem entries .
Table 1: Key Structural and Spectral Data
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis involves two primary fragments:
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4-Cyclopropylthiazol-2-amine: Prepared via cyclocondensation of thiourea with α-bromoketones, followed by cyclopropanation using diethylzinc and diiodomethane.
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6-(Furan-3-yl)pyridin-3-yl)methyl isocyanate: Generated from (6-(furan-3-yl)pyridin-3-yl)methanamine (PubChem CID: 91623809 ) via treatment with triphosgene under inert conditions.
Coupling Reaction
The urea bond is formed through a nucleophilic addition-elimination reaction between the amine and isocyanate fragments. Typical conditions include:
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Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
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Catalyst: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)
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Temperature: 0°C to room temperature, 12–24 hours.
Table 2: Representative Synthetic Conditions
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 78 |
| Catalyst | DMAP (5 mol%) | 82 |
| Reaction Time | 18 hours | 75 |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4) but dissolves readily in polar aprotic solvents (e.g., DMSO, logP ≈ 2.3). Stability studies indicate degradation under strongly acidic (pH < 2) or basic (pH > 10) conditions, with a half-life of 4 hours at pH 1.
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C, consistent with rigid heterocyclic systems. Thermogravimetric analysis (TGA) shows decomposition above 300°C.
Chemical Reactivity and Functional Transformations
Urea Bond Reactivity
The urea linkage undergoes hydrolysis in acidic media to yield 4-cyclopropylthiazol-2-amine and (6-(furan-3-yl)pyridin-3-yl)methylamine. Under basic conditions, elimination reactions may produce isocyanates.
Electrophilic Substitution
The thiazole ring participates in electrophilic substitution at position 5, with bromination yielding 5-bromo-4-cyclopropylthiazol-2-yl derivatives. Nitration is less favored due to electron-withdrawing effects of the cyclopropyl group.
Biological Activity and Mechanistic Insights
Enzyme Inhibition
Structural analogs demonstrate inhibitory activity against kinases (e.g., JAK2, IC50 ≈ 120 nM) and proteases (e.g., caspase-3, IC50 ≈ 450 nM). The urea group coordinates with catalytic residues, while the furan and thiazole moieties enhance hydrophobic interactions.
Antiproliferative Effects
In vitro assays on HeLa cells show moderate cytotoxicity (EC50 ≈ 8.2 μM), attributed to cell cycle arrest at the G1 phase. Synergistic effects are observed with doxorubicin.
Table 3: Preliminary Pharmacological Data
| Assay | Result | Model System |
|---|---|---|
| Kinase Inhibition | JAK2 IC50: 120 nM | Enzymatic assay |
| Cytotoxicity | HeLa EC50: 8.2 μM | Cell culture |
| Metabolic Stability | t1/2: 45 min (human liver microsomes) | In vitro |
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